K201 (hemifumarate)
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Overview
Description
K201 (hemifumarate), also known as JTV-519 hemifumarate, is a 1,4-benzothiazepine derivative. This compound is known for its interaction with various cellular targets, particularly in the context of cardiac health. It has structural similarities to diltiazem, a calcium channel blocker used for treating hypertension, angina pectoris, and certain arrhythmias .
Preparation Methods
The synthesis of K201 (hemifumarate) involves several steps, including the formation of the benzothiazepine ring and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving intermediates that are carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
K201 (hemifumarate) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the benzothiazepine ring, affecting the compound’s activity.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
Major Products: The primary products formed from these reactions are derivatives of the original compound, which may have altered pharmacological properties.
Scientific Research Applications
K201 (hemifumarate) has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study calcium signaling pathways and the role of ryanodine receptors.
Biology: The compound is utilized to investigate cellular mechanisms involving calcium homeostasis.
Industry: It is used in the development of new therapeutic agents targeting calcium signaling pathways.
Mechanism of Action
K201 (hemifumarate) exerts its effects primarily by binding to and stabilizing the ryanodine receptor 2 (RyR2) in its closed state. This action reduces the open probability of the receptor during diastole, thereby inhibiting calcium leak into the cytosol. By decreasing intracellular calcium leak, K201 (hemifumarate) prevents calcium sparks and spontaneous depolarization, which can lead to cardiac arrhythmias and heart failure .
Comparison with Similar Compounds
K201 (hemifumarate) is compared with other calcium channel blockers and ryanodine receptor stabilizers:
Diltiazem: Both compounds share structural similarities and mechanisms of action, but K201 (hemifumarate) has a more specific effect on ryanodine receptors.
Verapamil: Another calcium channel blocker, verapamil, has a broader range of action compared to the more targeted effects of K201 (hemifumarate).
Ryanodine: While ryanodine directly binds to and modulates ryanodine receptors, K201 (hemifumarate) stabilizes the receptor in its closed state, offering a different approach to modulating calcium signaling
K201 (hemifumarate) stands out due to its specific action on ryanodine receptors and its potential therapeutic applications in cardiac health.
Properties
Molecular Formula |
C26H36N2O2S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;methane |
InChI |
InChI=1S/C25H32N2O2S.CH4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;/h2-8,18,21H,9-17,19H2,1H3;1H4 |
InChI Key |
MDRZSRVDMAJMDC-UHFFFAOYSA-N |
Canonical SMILES |
C.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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